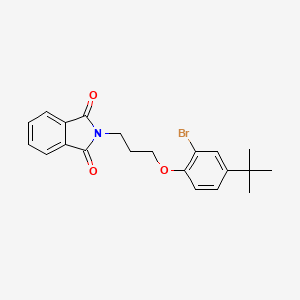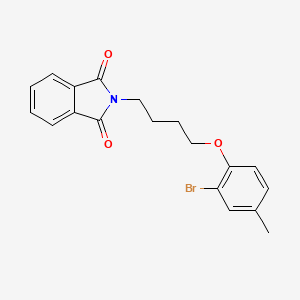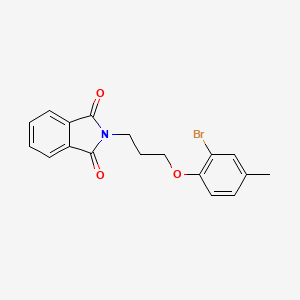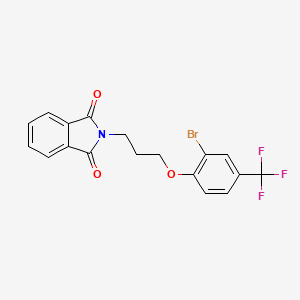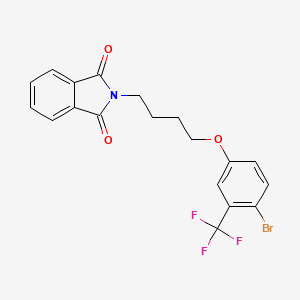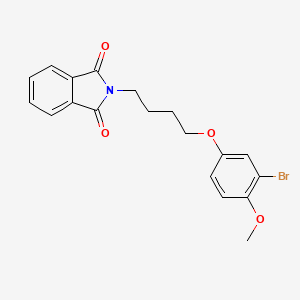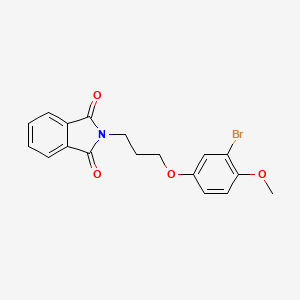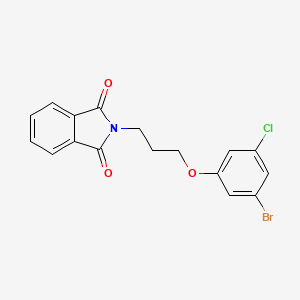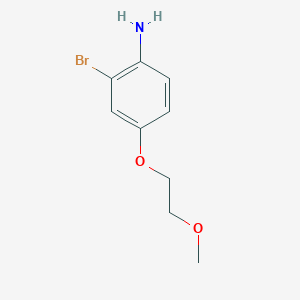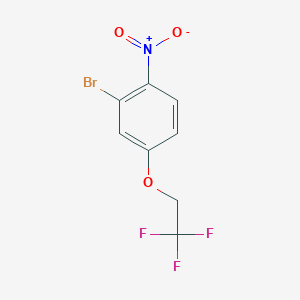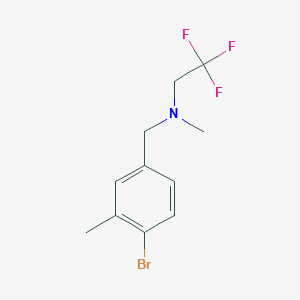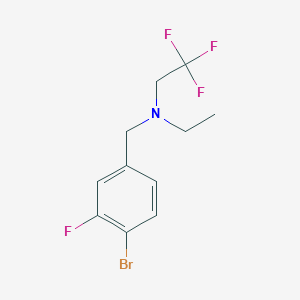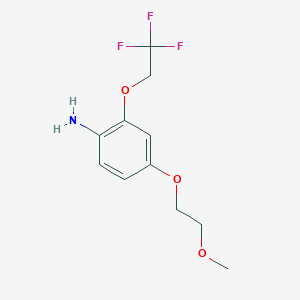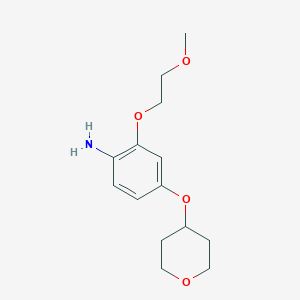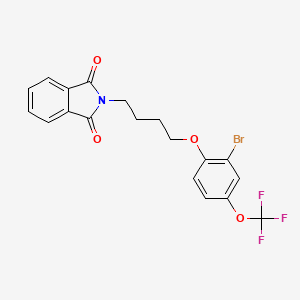
2-(4-(2-Bromo-4-(trifluoromethoxy)phenoxy)butyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-Bromo-4-(trifluoromethoxy)phenoxy)butyl)isoindoline-1,3-dione is a complex organic compound that features a combination of bromine, trifluoromethoxy, and isoindoline-1,3-dione moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Bromo-4-(trifluoromethoxy)phenoxy)butyl)isoindoline-1,3-dione typically involves multiple steps. One common method involves the reaction of 2-bromo-4-(trifluoromethoxy)phenol with 4-bromobutylamine to form an intermediate, which is then reacted with phthalic anhydride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-(4-(2-Bromo-4-(trifluoromethoxy)phenoxy)butyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学研究应用
2-(4-(2-Bromo-4-(trifluoromethoxy)phenoxy)butyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-(2-Bromo-4-(trifluoromethoxy)phenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can participate in various binding interactions, while the isoindoline-1,3-dione moiety can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
相似化合物的比较
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 1-Bromo-4-(trifluoromethoxy)benzene
- 4-Bromo-2,2,2-trifluoroacetophenone
Uniqueness
2-(4-(2-Bromo-4-(trifluoromethoxy)phenoxy)butyl)isoindoline-1,3-dione is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both bromine and trifluoromethoxy groups enhances its reactivity and potential for diverse applications.
属性
IUPAC Name |
2-[4-[2-bromo-4-(trifluoromethoxy)phenoxy]butyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrF3NO4/c20-15-11-12(28-19(21,22)23)7-8-16(15)27-10-4-3-9-24-17(25)13-5-1-2-6-14(13)18(24)26/h1-2,5-8,11H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASFUXKUZICKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=C(C=C(C=C3)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
